molecular formula C13H22F2N2O3 B13119313 tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate

tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate

Cat. No.: B13119313
M. Wt: 292.32 g/mol
InChI Key: XJBFQEJDZBTFRX-UHFFFAOYSA-N
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Description

tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a difluoromethyl group, and an aminocyclopropyl moiety

Preparation Methods

The synthesis of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under appropriate reaction conditions.

    Cyclopropylation: The aminocyclopropyl moiety can be introduced through a cyclopropanation reaction, typically using a cyclopropylamine derivative.

    Final Coupling: The final step involves coupling the morpholine ring with the aminocyclopropyl and difluoromethyl groups under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22F2N2O3

Molecular Weight

292.32 g/mol

IUPAC Name

tert-butyl 3-[(1-aminocyclopropyl)-difluoromethyl]morpholine-4-carboxylate

InChI

InChI=1S/C13H22F2N2O3/c1-11(2,3)20-10(18)17-6-7-19-8-9(17)13(14,15)12(16)4-5-12/h9H,4-8,16H2,1-3H3

InChI Key

XJBFQEJDZBTFRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(C2(CC2)N)(F)F

Origin of Product

United States

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